N-(isochroman-3-ylmethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(13-22-16-8-2-1-3-9-16)19-11-17-10-14-6-4-5-7-15(14)12-21-17/h1-9,17H,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIWDZJKVSULMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-2-phenoxyacetamide typically involves the reaction of isochroman-3-ylmethylamine with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(isochroman-3-ylmethyl)-2-phenoxyacetamide with structurally related 2-phenoxyacetamide derivatives:
Key Observations :
- Substituent Effects : Halogenated or electron-withdrawing groups (e.g., F, Cl, Br) lower melting points compared to polar groups like sulfonamide (Gd: 206–207°C) . The isochroman group’s bicyclic structure may increase melting point due to rigidity.
- Lipophilicity : Bulky substituents like adamantyl or isochroman likely enhance lipophilicity, affecting membrane permeability and pharmacokinetics.
2.2.1. MAO Inhibition
2-Phenoxyacetamide derivatives are potent MAO inhibitors. For example:
- Compound 12 (2-(4-methoxyphenoxy)acetamide): MAO-A selectivity index (SI) = 245; IC₅₀ (MAO-A) = 0.018 μM .
- Compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide): Dual MAO-A/B inhibitor with IC₅₀ values of 0.018 μM (MAO-A) and 0.07 μM (MAO-B) .
The isochroman substituent’s oxygen atom may mimic the methoxy group in Compound 12, enhancing MAO-A selectivity via hydrogen bonding.
2.2.2. Cytotoxic and Anti-Inflammatory Activity
- N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide derivatives (e.g., 3a, 3c): Exhibited cytotoxic, anti-inflammatory, and analgesic activities comparable to standard drugs . The bromine atom’s electron-withdrawing effect likely enhances binding to inflammatory targets.
2.2.3. Herbicidal Activity
- N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide: Demonstrated herbicidal activity, suggesting nitro groups enhance bioactivity .
Biological Activity
N-(isochroman-3-ylmethyl)-2-phenoxyacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural components:
- Isochroman moiety : A bicyclic compound that contributes to the overall stability and reactivity.
- Phenoxyacetamide group : Imparts specific biological activity through interactions with various biological targets.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing cellular signaling processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 200 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.
Case Studies and Research Findings
- In Vitro Studies : A study conducted by researchers demonstrated that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. This suggests potential for further development into therapeutic agents for cancer treatment.
- Synergistic Effects : Preliminary investigations into the combination of this compound with established antibiotics revealed synergistic effects, enhancing antimicrobial efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)-2-phenoxyacetamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves coupling the isochroman-3-ylmethyl amine with phenoxyacetyl chloride under Schotten-Baumann conditions. Reaction parameters (temperature, solvent polarity, catalyst use) should be varied to optimize yield and purity. For example, highlights controlled temperatures (~60–80°C) and aprotic solvents (e.g., DMF or THF) for similar acetamide derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .
- Data-Driven Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, reaction time). Monitor intermediates via TLC/HPLC to ensure stepwise efficiency.
Q. How can the structural and physicochemical properties of this compound be characterized to validate its identity?
- Analytical Techniques :
- NMR (1H/13C) to confirm substituent positions (e.g., isochroman methyl group, phenoxy linkage).
- HPLC-MS for purity assessment and molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemistry and confirm the isochroman ring conformation .
- Physicochemical Profiling : LogP (lipophilicity), solubility in DMSO/PBS, and thermal stability (DSC/TGA) are essential for downstream biological assays .
Q. What preliminary bioactivity screens are recommended to identify potential therapeutic targets?
- In Vitro Assays :
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), referencing ’s micromolar-range IC50 protocols.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with comparisons to structurally related compounds (e.g., benzothiazole derivatives in ).
- Enzyme Inhibition : Screen against kinases (e.g., SYK) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods predict the compound’s mechanism of action and target binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., SYK kinase in ). Validate with MD simulations to assess binding stability.
- QSAR Modeling : Correlate substituent effects (e.g., isochroman vs. benzothiazole groups) with bioactivity data from analogs (). Include descriptors like steric bulk and electron-withdrawing capacity .
Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC50 values)?
- Troubleshooting Steps :
- Verify assay conditions (e.g., cell line authenticity, serum concentration).
- Replicate experiments with independent synthesis batches to rule out impurity effects.
- Compare pharmacokinetic parameters (e.g., plasma protein binding) that may influence in vivo vs. in vitro results .
- Case Study : reports low micromolar IC50 for anticancer activity, but discrepancies may arise from differential cell permeability or metabolic stability.
Q. What strategies can elucidate the compound’s metabolic stability and toxicity profile?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition.
- Caco-2 Permeability : Assess intestinal absorption potential.
- In Silico Toxicity : Tools like ProTox-II or Derek Nexus predict hepatotoxicity, mutagenicity, and off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Modification Hotspots :
- Isochroman Core : Introduce electron-donating groups (e.g., -OCH3) to enhance solubility.
- Phenoxy Moiety : Replace with heteroaromatic rings (e.g., thiophene in ) to modulate target selectivity.
- Synthetic Feasibility : Prioritize modifications compatible with scalable synthesis (e.g., avoiding chiral centers requiring resolution) .
Key Recommendations for Researchers
- Prioritize targeted synthesis of derivatives with modular substitutions to balance potency and ADME properties.
- Use multi-omics approaches (e.g., transcriptomics/proteomics) to identify novel targets beyond kinase inhibition.
- Cross-validate computational predictions with high-throughput screening to mitigate false positives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
